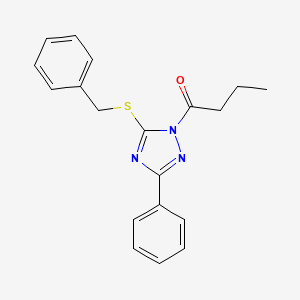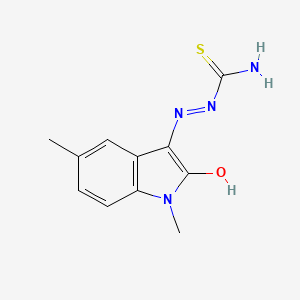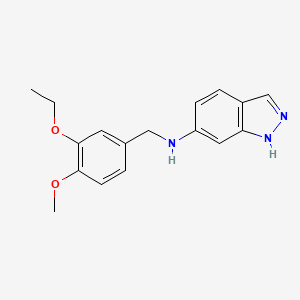
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can damage cancer cells. In
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cancer cells by inducing apoptosis, necrosis, and autophagy. The exact mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is still being studied, but it is believed to involve the generation of reactive oxygen species in the mitochondria of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in normal tissues, which makes it an attractive candidate for cancer treatment. However, it can cause skin photosensitivity and other side effects when administered to patients. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to accumulate in cancer cells, which makes it a selective photosensitizer that can target cancer cells while sparing normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal tissues. However, it can be challenging to work with due to its photosensitivity, which requires special handling and storage conditions. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide also has limitations in terms of its selectivity for cancer cells, which can lead to off-target effects and damage to normal tissues.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another area of research is the development of new delivery methods for N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, to improve its selectivity for cancer cells. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in cancer treatment. Finally, there is a need for more research into the mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide to better understand its effects on cancer cells and normal tissues.
Méthodes De Synthèse
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process starting with 2-hydroxybenzaldehyde and 4-methoxyphenol. The two compounds are reacted with an acid catalyst to form a Schiff base, which is then reduced with sodium borohydride to produce the final product, N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. The synthesis method has been optimized over the years to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which then leads to the production of reactive oxygen species that can damage cancer cells. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-6-8-12(9-7-11)20-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUEIKDWFKWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)